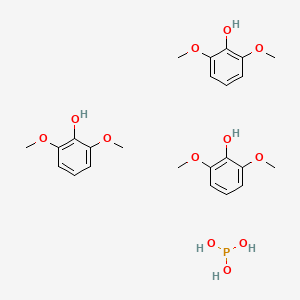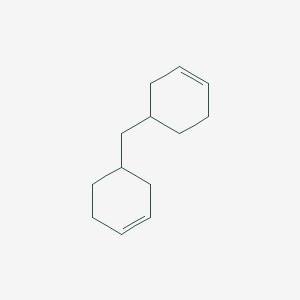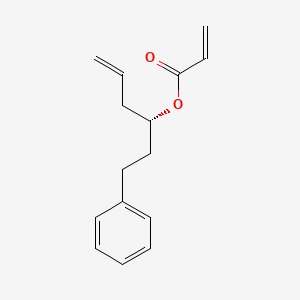
2-Propenoic acid, (1R)-1-(2-phenylethyl)-3-butenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, (1R)-1-(2-phenylethyl)-3-butenyl ester is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, (1R)-1-(2-phenylethyl)-3-butenyl ester typically involves esterification reactions. One common method is the reaction between 2-Propenoic acid and (1R)-1-(2-phenylethyl)-3-butenol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been explored to achieve more sustainable and scalable production methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, (1R)-1-(2-phenylethyl)-3-butenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, (1R)-1-(2-phenylethyl)-3-butenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, (1R)-1-(2-phenylethyl)-3-butenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that interact with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: This compound has a similar structure but differs in the ester group and phenyl substitution.
Propanoic acid, 2-phenylethyl ester: Another similar compound with a different carbon chain length and ester group.
Uniqueness
2-Propenoic acid, (1R)-1-(2-phenylethyl)-3-butenyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
350482-51-8 |
|---|---|
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
[(3R)-1-phenylhex-5-en-3-yl] prop-2-enoate |
InChI |
InChI=1S/C15H18O2/c1-3-8-14(17-15(16)4-2)12-11-13-9-6-5-7-10-13/h3-7,9-10,14H,1-2,8,11-12H2/t14-/m0/s1 |
InChI-Schlüssel |
UGDXWNUFTOGRJH-AWEZNQCLSA-N |
Isomerische SMILES |
C=CC[C@@H](CCC1=CC=CC=C1)OC(=O)C=C |
Kanonische SMILES |
C=CCC(CCC1=CC=CC=C1)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



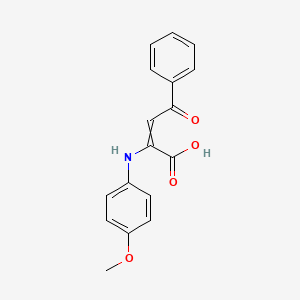
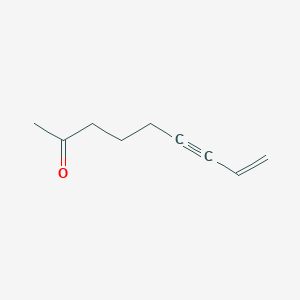
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)

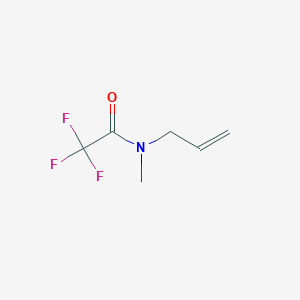
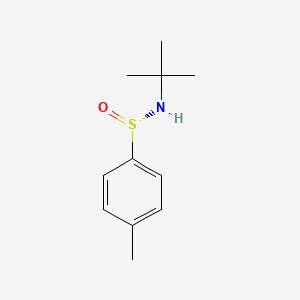
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
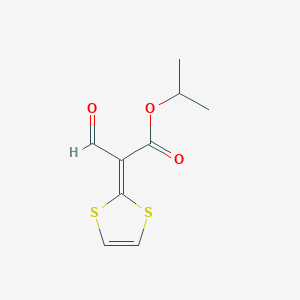

![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)

